Cas no 80681-44-3 (sec-o-Glucosylhamaudol)

sec-o-Glucosylhamaudol 化学的及び物理的性質
名前と識別子
-
- Sec-O-Glucosylhamaudol
- (3S)-5-hydroxy-2,2,8-trimethyl-3-[(1R,2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one
- 2H,6H-Benzo[1,2-b:5,4-b']dipyran-6-one,3-(b-D-glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-,(3S)-
- A14495
- (3S)-5-Hydroxy-2,2,8-trimethyl-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3
- Hamaudol 3-glucoside
- (3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one
- s9173
- Y0184
- C17484
- 681S443
- Q27155080
- CHEBI:81124
- CS-0008933
- 80681-44-3
- AS-57699
- (S)-5-Hydroxy-2,2,8-trimethyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3,4-dihydro-2H,6H-pyrano[3,2-g]chromen-6-one
- HY-N0398
- CCG-269108
- AKOS037514832
- AC-34271
- MFCD11042255
- Q-100836
- (3S)-3-(β-D-Glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one (ACI)
- 2H,6H-Benzo[1,2-b:5,4-b′]dipyran-6-one, 3-(β-D-glucopyranosyloxy)-3,4-dihydro-5-hydroxy-2,2,8-trimethyl-, (S)- (ZCI)
- DA-57770
- (3S)-5-hydroxy-2,2,8-trimethyl-3-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3,4-dihydropyrano(3,2-g)chromen-6-one
- sec-o-Glucosylhamaudol
-
- MDL: MFCD11042255
- インチ: 1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1
- InChIKey: QVUPQEXKTXSMKX-JJDILSOYSA-N
- SMILES: OC1C2C(C=C(OC=2C=C2OC([C@H](CC=12)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C)C)=O
計算された属性
- Exact Mass: 438.152597g/mol
- Surface Charge: 0
- XLogP3: 0.5
- 水素結合ドナー数: 5
- Hydrogen Bond Acceptor Count: 10
- 回転可能化学結合数: 3
- Exact Mass: 438.152597g/mol
- 単一同位体質量: 438.152597g/mol
- Topological Polar Surface Area: 155Ų
- Heavy Atom Count: 31
- 複雑さ: 723
- 同位体原子数: 0
- 原子立体中心数の決定: 6
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 438.4
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.553
- ゆうかいてん: No data available
- Boiling Point: 677.517℃ at 760 mmHg
- フラッシュポイント: 237.2±25.0 °C
- Refractive Index: 1.661
- PSA: 159.05000
- LogP: -0.29440
sec-o-Glucosylhamaudol Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 储存条件:説明書で推奨されている条件で製品を保管してください
sec-o-Glucosylhamaudol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1290821-100mg |
SEC-O-GLUCOSYLHAMAUDOL |
80681-44-3 | 95% | 100mg |
$170 | 2024-06-06 | |
Chengdu Biopurify Phytochemicals Ltd | BP1279-100mg |
Sec-O-glucosylhamaudol |
80681-44-3 | 98% | 100mg |
$150 | 2023-09-19 | |
MedChemExpress | HY-N0398-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.89% | 20mg |
¥1800 | 2024-04-17 | |
TargetMol Chemicals | T5S0581-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.35% | 20mg |
¥ 480 | 2024-07-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP1279-100mg |
Sec-O-glucosylhamaudol |
80681-44-3 | 98% | 100mg |
$150 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S0581-10 mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 99.35% | 10mg |
¥933.00 | 2022-02-28 | |
ChemFaces | CFN99743-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | >=98% | 20mg |
$70 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4512-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | 98% | 20mg |
¥1852.00 | 2023-09-07 | |
TRC | G596855-100mg |
sec-O-Glucosylhamaudol |
80681-44-3 | 100mg |
$1642.00 | 2023-05-18 | ||
ChemFaces | CFN99743-20mg |
Sec-O-Glucosylhamaudol |
80681-44-3 | >=98% | 20mg |
$122 | 2021-07-22 |
sec-o-Glucosylhamaudol 関連文献
-
Xiao-Feng Zhang,Yu-Jun Tang,Xiao-Xian Guan,Xin Lu,Jiao Li,Xiao-Li Chen,Jin-Lan Deng,Jian-Ming Fan Food Funct. 2022 13 437
-
Miao Yu,Ye Wang,Li Tian,Yanyan Wang,Xizhu Wang,Weiguo Liang,Jiyu Yang,Dahai Yu,Tonghui Ma,Xuexun Fang RSC Adv. 2015 5 94053
sec-o-Glucosylhamaudolに関する追加情報
Recent Advances in the Study of sec-o-Glucosylhamaudol (CAS: 80681-44-3): A Promising Compound in Chemical Biology and Medicine
sec-o-Glucosylhamaudol (CAS: 80681-44-3) is a naturally occurring compound that has garnered significant attention in the field of chemical biology and medicine due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. This research brief synthesizes the latest findings on sec-o-Glucosylhamaudol, providing a comprehensive overview of its current status in scientific research.
The compound, a glycosylated derivative of hamaudol, has been identified in several traditional medicinal plants, particularly those used in East Asian herbal medicine. Its structural uniqueness, characterized by the presence of a glucose moiety, contributes to its enhanced solubility and bioavailability compared to its aglycone counterpart. Recent advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have facilitated more precise identification and quantification of sec-o-Glucosylhamaudol in complex biological matrices.
One of the most significant breakthroughs in the study of sec-o-Glucosylhamaudol is its demonstrated anti-inflammatory and immunomodulatory effects. In vitro and in vivo studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating key signaling pathways, including the NF-κB and MAPK cascades. These findings suggest its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of active research is the compound's neuroprotective properties. Recent preclinical studies have reported that sec-o-Glucosylhamaudol can attenuate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier, as confirmed by pharmacokinetic studies, further enhances its therapeutic potential in central nervous system disorders.
Despite these promising findings, challenges remain in the development of sec-o-Glucosylhamaudol as a clinically viable drug. Issues such as optimal dosing, long-term safety, and scalable synthesis methods need to be addressed. Recent efforts in synthetic biology and metabolic engineering have shown promise in overcoming some of these hurdles, with researchers successfully engineering microbial hosts for the heterologous production of sec-o-Glucosylhamaudol.
In conclusion, sec-o-Glucosylhamaudol (CAS: 80681-44-3) represents a compelling area of research in chemical biology and medicine. Its multifaceted pharmacological activities, coupled with advances in production technologies, position it as a promising candidate for further drug development. Future research should focus on translational studies to bridge the gap between preclinical findings and clinical applications, as well as on elucidating its structure-activity relationships to guide rational drug design.

